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Compound of Interest

Compound Name:
Ethyl 5-bromobenzofuran-2-

carboxylate

Cat. No.: B1581035 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

Ethyl 5-bromobenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials

science research.[1][2] This document is intended for researchers, scientists, and drug

development professionals, offering not just raw data, but a deeper understanding of the

structural information encoded within each spectrum. We will delve into the nuances of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), providing both theoretical interpretations and practical experimental considerations.

Molecular Structure and Spectroscopic Overview
Ethyl 5-bromobenzofuran-2-carboxylate possesses a rigid heterocyclic core, the benzofuran

ring system, substituted with a bromine atom and an ethyl ester group.[3] These features give

rise to a distinct spectroscopic fingerprint that allows for unambiguous identification and

characterization.

Molecular Formula: C₁₁H₉BrO₃[3]

Molecular Weight: 269.09 g/mol [3]

CAS Number: 84102-69-2[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1581035?utm_src=pdf-interest
https://www.benchchem.com/product/b1581035?utm_src=pdf-body
https://www.smolecule.com/products/s1892057
https://www.chemimpex.com/products/42654
https://www.benchchem.com/product/b1581035?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052120/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections will provide a detailed breakdown of the expected and reported

spectroscopic data for this compound.

Caption: Molecular Structure of Ethyl 5-bromobenzofuran-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

¹H NMR Data Summary

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.71 d 1H H-4

7.39 m 3H H-3, H-6, H-7

4.35 q 2H -OCH₂CH₃

1.34 t 3H -OCH₂CH₃

Data sourced from ChemicalBook.[4]

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (δ 7.0-8.0): The signals in this region are characteristic of protons attached

to the benzofuran ring. The downfield shift is due to the deshielding effect of the aromatic

ring current. The signal at δ 7.71 is assigned to the H-4 proton, which is deshielded by the

adjacent bromine atom and the ring oxygen. The multiplet at δ 7.39 accounts for the

remaining three aromatic protons (H-3, H-6, and H-7). For a more precise analysis, higher

field NMR instrumentation would be beneficial to resolve the coupling patterns of these

protons.
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Ethyl Ester Group (δ 1.34 and 4.35): The ethyl group of the ester functionality gives rise to a

classic triplet and quartet pattern. The quartet at δ 4.35 is due to the methylene protons (-

OCH₂-), which are split by the three adjacent methyl protons. The triplet at δ 1.34

corresponds to the methyl protons (-CH₃), split by the two adjacent methylene protons.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Based on the

structure and known substituent effects on benzofuran, a predicted ¹³C NMR spectrum is

presented below.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ) ppm Assignment

~160 C=O (ester)

~155 C-7a

~145 C-2

~130 C-3a

~128 C-6

~125 C-4

~115 C-5 (C-Br)

~112 C-7

~110 C-3

~61 -OCH₂CH₃

~14 -OCH₂CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal,

around 160 ppm.
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Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system will

appear in the region of approximately 110-155 ppm. The carbon attached to the bromine (C-

5) is anticipated to be around 115 ppm. The carbons attached to oxygen (C-2 and C-7a) will

be significantly downfield.

Ethyl Group Carbons: The methylene carbon (-OCH₂) is expected around 61 ppm, and the

methyl carbon (-CH₃) will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer solution to a 5 mm NMR tube.

Insert the NMR tube into the spectrometer. Lock on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire ¹H and ¹³C spectra using standard pulse sequences.

Fourier Transform the FID. Phase correct the spectrum. Apply baseline correction. Integrate the signals (for ¹H). Reference the spectrum to the residual solvent peak or TMS.

cluster_prep cluster_acq cluster_proc

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of

infrared radiation.
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Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2980-2850 C-H stretch Aliphatic (ethyl)

~1725-1705 C=O stretch α,β-unsaturated ester

~1600-1450 C=C stretch Aromatic ring

~1250-1000 C-O stretch Ester and ether

~800-600 C-Br stretch Aryl bromide

Interpretation of the Predicted IR Spectrum:

Carbonyl Stretch: The most intense and characteristic peak in the IR spectrum is expected to

be the C=O stretch of the ester, appearing around 1715 cm⁻¹. The conjugation with the furan

ring is expected to lower this frequency from that of a typical saturated ester.

C-H Stretches: Aromatic C-H stretches will be observed as weaker bands above 3000 cm⁻¹,

while the aliphatic C-H stretches of the ethyl group will appear as stronger bands below 3000

cm⁻¹.

Aromatic Region: The C=C stretching vibrations of the benzofuran ring will give rise to a

series of bands in the 1600-1450 cm⁻¹ region.

"Fingerprint" Region: The region below 1300 cm⁻¹ will contain the C-O stretching vibrations

of the ester and the furan ether linkage, as well as the C-Br stretch. This region is often

complex but is unique to the molecule.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

Grind 1-2 mg of sample with ~100 mg of dry KBr powder in an agate mortar. Transfer the mixture to a pellet press and apply pressure to form a transparent pellet. Place the pellet in the FTIR sample holder and acquire the spectrum.
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Click to download full resolution via product page

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Interpretation

268/270 Molecular ion [M]⁺ and [M+2]⁺

223/225 [M - OCH₂CH₃]⁺

195/197 [M - COOCH₂CH₃]⁺

144 [M - Br - CO]⁺

116 [M - Br - CO - C₂H₄]⁺

Interpretation of the Predicted Mass Spectrum:

Molecular Ion Peak: A key feature will be the molecular ion peak, which will appear as a

doublet at m/z 268 and 270 with a relative intensity of approximately 1:1. This is the

characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways:

Loss of the ethoxy group: A common fragmentation for ethyl esters is the loss of the

ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 223/225.

Loss of the entire ester side chain: Cleavage of the bond between the benzofuran ring and

the ester group would result in a fragment at m/z 195/197.

Subsequent fragmentations: Further fragmentation of these initial ions, such as the loss of

carbon monoxide (CO), can also be expected.
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[M]⁺˙
m/z 268/270

[M - OCH₂CH₃]⁺
m/z 223/225

- •OCH₂CH₃

[M - COOCH₂CH₃]⁺
m/z 195/197

- •COOCH₂CH₃

[M - Br]⁺
m/z 189

- •Br

[F3 - CO]⁺
m/z 161

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)
A standard protocol involves introducing a dilute solution of the sample into the mass

spectrometer via direct infusion or after separation by gas chromatography (GC). The

molecules are then ionized in the gas phase by a high-energy electron beam, and the resulting

ions are separated and detected based on their mass-to-charge ratio.

Conclusion
The spectroscopic data presented in this guide provide a detailed and multi-faceted

characterization of Ethyl 5-bromobenzofuran-2-carboxylate. The combination of ¹H and ¹³C

NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. While

some of the data presented is predictive due to the limited availability of published

experimental spectra, the interpretations are grounded in well-established spectroscopic

principles and data from closely related compounds. This guide serves as a valuable resource

for any scientist working with this compound, enabling confident identification and a deeper

understanding of its chemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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